Tadalafil Impurity B

Chiral impurity profiling Pharmacopoeial reference standards Stereochemistry

Certified reference standard essential for EP 2606 and USP chiral purity compliance. Its unique (6S,12aS) stereochemistry yields a distinct relative retention time (RRT 1.05–1.08) that enables unambiguous peak identification and resolution from Impurity A (RRT ~0.8) and Impurity C (RRT ~1.03). Non-certified substitutes risk peak misidentification, system suitability failure, and ANDA rejection. Also supports chemometric API fingerprinting and temperature-dependent epimerization monitoring for process optimization. Pharmacologically inactive at PDE5 (IC50 >10 µM) for safe handling.

Molecular Formula C20H19N3O3
Molecular Weight 349.4 g/mol
Cat. No. B8256839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTadalafil Impurity B
Molecular FormulaC20H19N3O3
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
InChIInChI=1S/C20H19N3O3/c1-21-20(24)15-9-13-12-4-2-3-5-14(12)22-19(13)18(23-15)11-6-7-16-17(8-11)26-10-25-16/h2-8,15,18,22-23H,9-10H2,1H3,(H,21,24)
InChIKeyQWRJNDUNSMFZTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tadalafil Impurity B (CAS 629652-72-8) Reference Standard for Pharmaceutical Quality Control and Chiral Purity Testing


Tadalafil Impurity B (ent-Tadalafil; CAS 629652-72-8) is the (6S,12aS)-cis-enantiomer of the PDE5 inhibitor tadalafil, designated as Impurity B in the European Pharmacopoeia monograph for tadalafil [1]. As a stereoisomeric impurity that is pharmacologically inactive at PDE5 (IC50 >10 µM) in contrast to active tadalafil (IC50 = 0.090–1.8 nM) [2], it serves as a critical reference standard for chiral purity assessment, method validation, and regulatory compliance in pharmaceutical quality control settings.

Why Generic Impurity Standards Cannot Replace Tadalafil Impurity B in Chiral Method Validation and Pharmacopoeial Compliance


Tadalafil Impurity B cannot be substituted with structurally similar impurities or in-house synthesized surrogates because its specific (6S,12aS) stereochemistry produces a unique relative retention time (1.05–1.08 relative to tadalafil) and chromatographic behavior under pharmacopoeial chiral conditions that differ from Impurity A (6R,12aS; RRT ~0.8) and Impurity C (6S,12R; RRT ~1.03) [1][2]. Substitution with non-certified or generic impurity standards introduces peak misidentification risk, compromises system suitability verification, and may lead to regulatory non-compliance during ANDA submissions where exact EP-designated impurities must be resolved and quantified [3].

Tadalafil Impurity B: Quantitative Differentiation Evidence for Procurement Decision Support


Stereochemical Identity Defines Unique Pharmacopoeial Classification: Impurity B vs. Impurity A and C

Tadalafil Impurity B is specifically defined as the (6S,12aS)-cis-enantiomer (ent-Tadalafil), which is pharmacopoeially distinct from Impurity A (6R,12aS)-cis-diastereomer and Impurity C (6S,12R)-trans-diastereomer [1]. The British Pharmacopoeia 2025 designates Impurity B as a separate related substance with its own acceptance criterion: not more than 0.15% area relative to the principal peak [2]. This stereochemical differentiation directly impacts regulatory reporting requirements and cannot be satisfied using alternative impurity standards with different chiral configurations.

Chiral impurity profiling Pharmacopoeial reference standards Stereochemistry

Chromatographic Separation Performance: Relative Retention Time Defines Resolvability from API

Tadalafil Impurity B exhibits a relative retention time (RRT) of 1.05–1.08 relative to tadalafil (RRT = 1.00) under typical reversed-phase and chiral HPLC conditions, requiring specific chromatographic optimization to achieve baseline separation [1]. This contrasts with Impurity A (RRT ≈ 0.8) and Impurities A/C co-eluting at RRT ≈ 1.03 [2]. The close elution proximity of Impurity B to the API peak (ΔRRT ≈ 0.05–0.08) necessitates the use of a certified Impurity B reference standard for accurate system suitability testing and peak purity verification during method validation.

HPLC method development Relative retention time Chiral separation

Pharmacological Inactivity Defines Safety Distinction: Impurity B Shows No PDE5 Inhibition at 10 µM

Tadalafil Impurity B (ent-Tadalafil) is pharmacologically inactive at PDE5 at concentrations up to 10 µM, whereas the active (6R,12aR)-tadalafil API inhibits PDE5 with an IC50 of 0.090 µM (90 nM) to 1.8 nM [1]. This >100-fold difference in potency confirms that Impurity B does not contribute to therapeutic activity and may be treated as an inactive related substance for safety assessment purposes. Notably, this inactivity profile distinguishes Impurity B from Impurity A (cis-Tadalafil), which retains measurable PDE5 inhibitory activity (IC50 = 0.09 µM) .

PDE5 inhibition Impurity safety profiling Structure-activity relationship

Validated Detection Sensitivity: LOQ of 0.034 µg/mL Enables Trace-Level Quantification

In a validated stability-indicating HPLC method, Tadalafil Impurity B demonstrated a limit of detection (LOD) of 0.010 µg/mL and a limit of quantitation (LOQ) of 0.034 µg/mL with linearity over the range 0.0347–4.9634 µg/mL (correlation coefficient >0.999) [1]. This sensitivity profile is comparable to other tadalafil impurities (Impurity A LOQ = 0.032 µg/mL; Impurity C LOQ = 0.043 µg/mL), confirming that Impurity B can be reliably quantified at pharmacopoeial specification levels (0.15%) using standard HPLC-UV methodology without requiring specialized detection systems.

HPLC method validation Limit of quantitation Trace impurity analysis

Origin-Linked Impurity Profile Enables API Manufacturer Discrimination via Chemometric Fingerprinting

A 2023 GEON study analyzing 46 tadalafil API samples from 13 manufacturers demonstrated that impurity profiles including Impurity B content serve as discriminating markers for API manufacturer attribution [1]. Chemometric analysis of related substances data (including Impurity B levels) combined with residual solvent analysis and 1H-NMR enabled differentiation of all 13 manufacturers without sample misclassification [2]. This finding supports the use of certified Impurity B reference standards in API fingerprinting programs for detecting falsified or substandard tadalafil materials and for supplier qualification audits.

API fingerprinting Chemometric analysis Supply chain authentication

Synthesis-Controlled Epimerization: Temperature-Dependent Formation Guides Process Optimization

Tadalafil Impurity B formation occurs via epimerization at the C6 position during Pictet-Spengler condensation and subsequent cyclization steps [1]. Under thermodynamic control at elevated temperatures (>100°C), the cis-intermediate partially converts to the trans-isomer precursor that ultimately yields Impurity B. Reducing reaction temperature to 14°C significantly suppresses this epimerization, favoring formation of the desired (6R,12aR)-tadalafil API . This temperature-sensitive epimerization pathway is unique to Impurity B formation and differs from the synthetic origins of Impurity A (arising from D-tryptophan stereochemical inversion) and Impurity C (from alternative cyclization pathways).

Synthetic route optimization Epimerization control Process analytical technology

Tadalafil Impurity B: Validated Application Scenarios for Pharmaceutical Quality Control and API Development


Pharmacopoeial Compliance Testing for ANDA Submissions

Tadalafil Impurity B certified reference standard is essential for demonstrating compliance with EP monograph 2606 and USP tadalafil monographs, which specify impurity A, B, and C limits of not more than 0.15% each [1]. The validated LOQ of 0.034 µg/mL ensures reliable quantification at specification levels during batch release testing and stability studies [2].

Chiral HPLC Method Development and System Suitability Verification

The close relative retention time of Impurity B (RRT = 1.05–1.08) to tadalafil API (RRT = 1.00) under BP 2025 chiral conditions requires certified reference material for accurate peak identification and resolution verification during method development [1]. System suitability testing using Impurity B ensures that analytical methods can reliably separate co-eluting impurities from the API peak [3].

API Manufacturer Fingerprinting and Supply Chain Authentication

As demonstrated in the 2023 GEON network study of 46 tadalafil API samples from 13 manufacturers, impurity profiles including Impurity B content serve as discriminatory markers for attributing API samples to specific manufacturers [1]. Certified Impurity B reference standards support chemometric fingerprinting programs designed to detect falsified or substandard tadalafil materials entering the pharmaceutical supply chain.

Synthetic Route Optimization and Process Impurity Control

The temperature-dependent epimerization pathway that produces Impurity B (enhanced at >100°C; suppressed at 14°C) provides a quantifiable marker for process optimization during tadalafil synthesis [1]. Monitoring Impurity B levels during reaction development enables process chemists to select temperature conditions that minimize stereochemical impurity formation and maximize API yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tadalafil Impurity B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.